

Part 1: 2-Amino-4-methoxybenzothiazole (CAS 5464-79-9)

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Compound of Interest

Compound Name: 2-Amino-4-methoxybenzothiazole

Cat. No.: B160982

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2-Amino-4-methoxybenzothiazole is a heterocyclic organic compound containing a benzothiazole core. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.

Physical and Chemical Properties

The known physical and chemical properties of **2-Amino-4-methoxybenzothiazole** are summarized in the tables below.

Table 1: Physical Properties of **2-Amino-4-methoxybenzothiazole**

Property	Value	Source
Appearance	White to light gray crystalline powder or beige chunky solid. [1] [2] [3]	Various Suppliers
Melting Point	153-155 °C [4] [5] , 154-158 °C [2] , 307 to 311 °F (153 to 155 °C) [3]	Multiple Sources
Boiling Point	240°C (rough estimate)	ChemicalBook
Water Solubility	<0.1 g/100 mL at 19.5 °C, < 1 mg/mL at 67.1°F (19.5 °C) [3]	ChemicalBook, NTP
logP (Octanol/Water Partition Coefficient)	1.887 (Crippen Calculated) [6]	Cheméo
Density	1.2425 (rough estimate)	ChemicalBook
Refractive Index	1.5690 (estimate)	ChemicalBook

Table 2: Chemical and Molecular Properties of **2-Amino-4-methoxybenzothiazole**

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ OS [2] [4]	Chem-Impex, Sigma-Aldrich
Molecular Weight	180.23 g/mol [2] [4]	Chem-Impex, Sigma-Aldrich
pKa	4.09 ± 0.10 (Predicted)	ChemicalBook
SMILES	COc1cccc2sc(N)nc12 [4]	Sigma-Aldrich
InChI Key	YEB CRAVYUWNFQT-UHFFFAOYSA-N [4]	Sigma-Aldrich

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research.

1. Melting Point Determination (Capillary Method)

- Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.^[6]
- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a finely powdered sample of the organic compound.^[6]
- Procedure:
 - A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.^[6]
 - The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
 - The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.^[6]
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
 - For accuracy, the determination should be repeated at least twice, and the results should be consistent.

2. Solubility Determination

- Principle: The solubility of a compound in a particular solvent is determined by the intermolecular forces between the solute and the solvent. "Like dissolves like" is a guiding principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.^[5]
- Procedure for Qualitative Solubility:

- Approximately 25 mg of the solid compound is placed in a small test tube.[7]
- 0.75 mL of the solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) is added in small portions.[7]
- After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds). [7][8]
- The compound is classified as soluble if it dissolves completely. If it does not, it is considered insoluble.[8]
- The solubility behavior in acidic and basic solutions can indicate the presence of acidic or basic functional groups.[9]

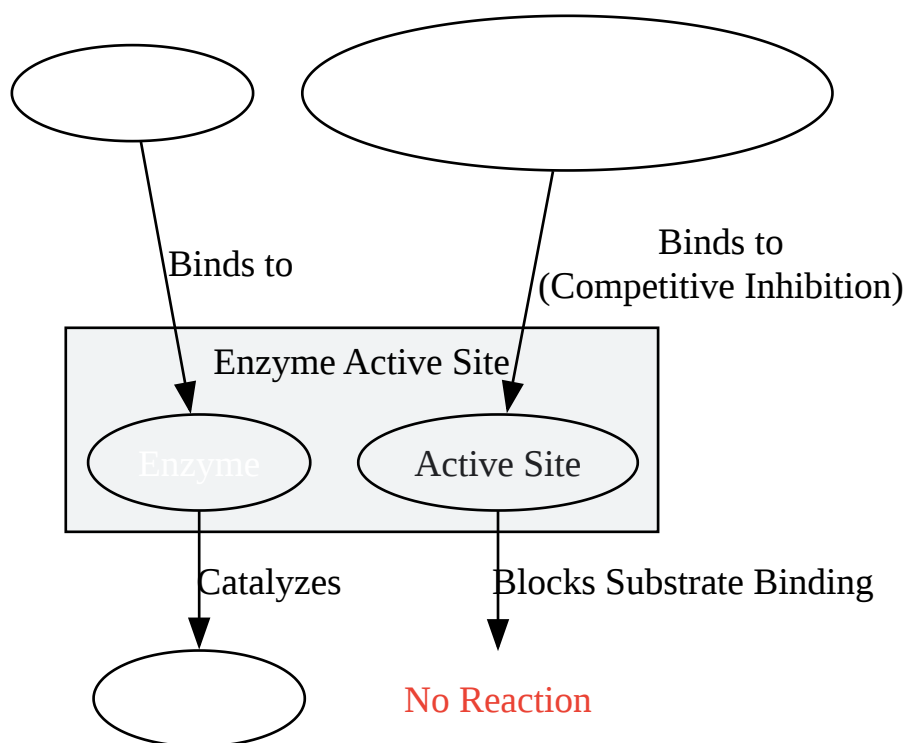
3. pKa Determination (Potentiometric Titration)

- Principle: The pKa is the negative logarithm of the acid dissociation constant (K_a) and indicates the strength of an acid. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the midpoint of the titration curve.
- Procedure:
 - A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for organic compounds).
 - A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.
 - The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

Biological Activity and Signaling Pathways

The benzothiazole nucleus is a common scaffold in compounds with a wide range of biological activities. Derivatives of 2-aminobenzothiazole have been investigated for their potential as:

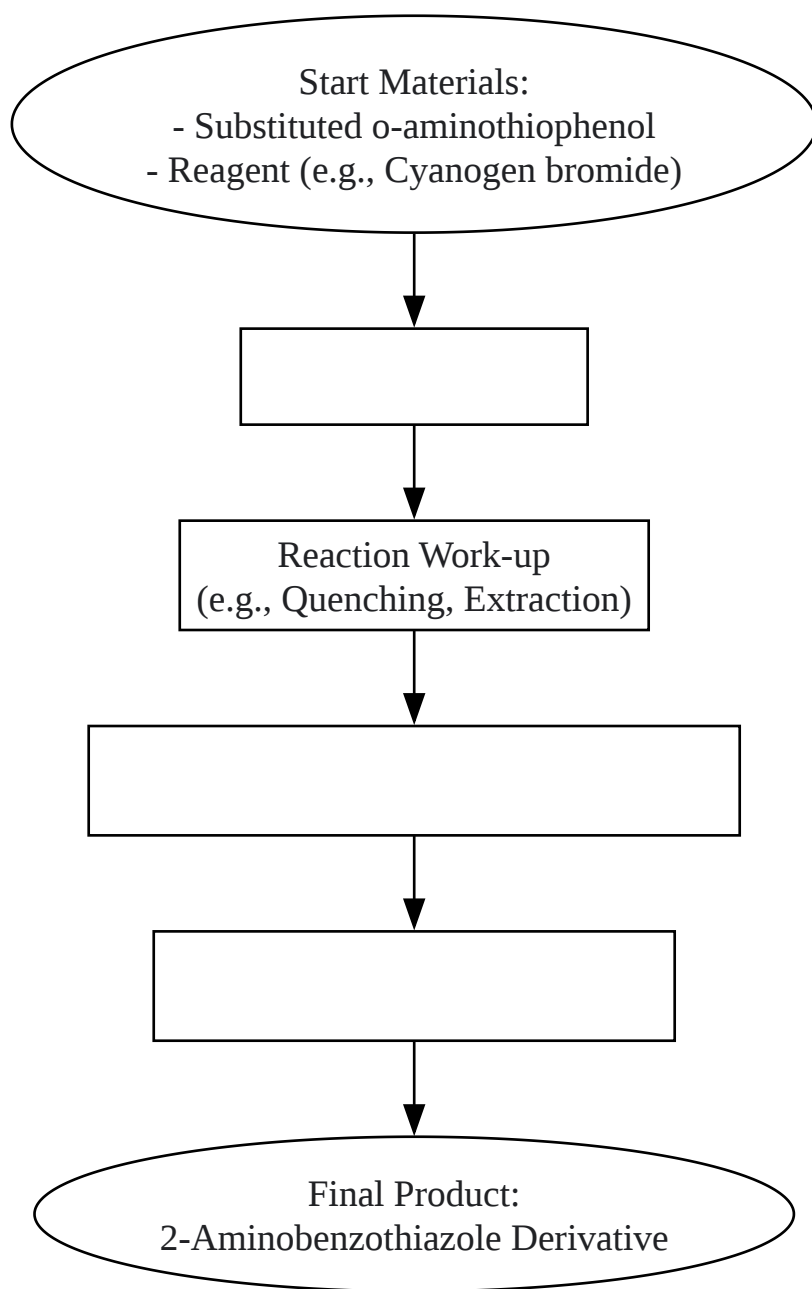
- **Enzyme Inhibitors:** Certain benzothiazole derivatives have shown inhibitory activity against enzymes such as monoamine oxidases (MAOs) and cholinesterases, which are therapeutic targets for neurodegenerative diseases like Alzheimer's disease.[10] The inhibitory mechanism often involves the binding of the benzothiazole derivative to the active site of the enzyme, preventing the substrate from binding and being processed.
- **Antibacterial Agents:** The 2-aminobenzothiazole scaffold has been identified in compounds with bactericidal activity against *Mycobacterium tuberculosis*. [11][12] While the exact mechanism of action for all such compounds is not fully elucidated, some have been screened against specific cellular pathways, such as the protein secretion system.[11]



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Experimental Workflow: Synthesis

The synthesis of 2-aminobenzothiazole derivatives often involves the reaction of an appropriately substituted aminothiophenol with a cyanogen halide or a similar reagent. A general workflow for the synthesis of related compounds is depicted below.



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Part 2: An Overview of 5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one and the

Benzodiazepine Class

The compound 5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one belongs to the benzodiazepine class of compounds. While a specific CAS number for this exact structure was not readily available in the initial searches, its properties can be inferred from the general characteristics of benzodiazepines.

General Properties of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs characterized by a core chemical structure of a benzene ring fused to a diazepine ring. They are widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[\[13\]](#)

Table 3: General Physicochemical Properties of Benzodiazepines

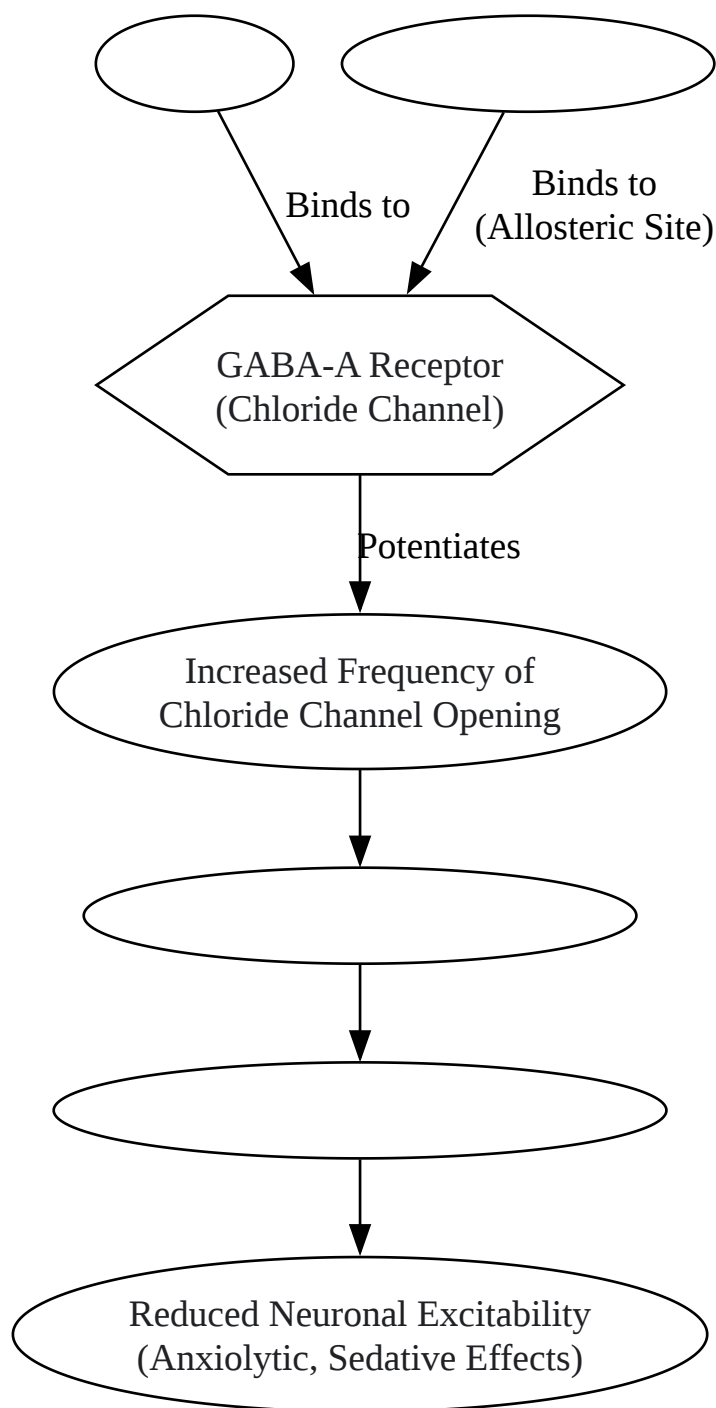
Property	General Range/Characteristic
Appearance	Typically crystalline solids
Water Solubility	Generally low
logP	Generally high, indicating lipophilicity
Molecular Weight	Typically in the range of 250-350 g/mol
pKa	Weakly basic

Mechanism of Action and Signaling Pathway

The primary mechanism of action for benzodiazepines involves the modulation of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor.[\[10\]](#)[\[13\]](#) GABA is the main inhibitory neurotransmitter in the central nervous system.

- **Binding to GABA-A Receptor:** Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, which is distinct from the GABA binding site.[\[10\]](#)
- **Enhanced GABAergic Inhibition:** This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening.[\[13\]](#)

- Neuronal Hyperpolarization: The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to a calming effect on the brain.[13]



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Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **2-Amino-4-methoxybenzothiazole** (CAS 5464-79-9), including experimental protocols for their determination and insights into its potential biological activities. Additionally, it has offered a comparative analysis of the benzodiazepine class of compounds, to which 5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one belongs, elucidating their general properties and well-established mechanism of action. This comprehensive information serves as a valuable resource for professionals in research and drug development.

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- To cite this document: BenchChem. [Part 1: 2-Amino-4-methoxybenzothiazole (CAS 5464-79-9)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b160982#cas-number-5464-79-9-physical-and-chemical-properties\]](https://www.benchchem.com/product/b160982#cas-number-5464-79-9-physical-and-chemical-properties)

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